molecular formula C20H18BrNO3 B2778686 (Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 896844-79-4

(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No. B2778686
CAS RN: 896844-79-4
M. Wt: 400.272
InChI Key: MMDMYZWOYIIQKP-WQRHYEAKSA-N
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Description

(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H18BrNO3 and its molecular weight is 400.272. The purity is usually 95%.
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Scientific Research Applications

Photophysicochemical Properties and Potential in Photodynamic Therapy

A study by Öncül, Öztürk, and Pişkin (2022) explored the properties of compounds similar to the specified chemical, focusing on their photophysical and photochemical characteristics. They found that these compounds, specifically zinc(II) phthalocyanine derivatives, exhibit properties potentially useful in photodynamic therapy, an alternative cancer treatment method. The study highlights the compounds' good solubility, fluorescence, singlet oxygen production, and photostability, making them candidates for photosensitizer in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2022).

Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives

Kowalczyk, Wojciechowski, and Albrecht (2016) reported a new method for the enantio- and diastereoselective synthesis of pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold. This method is significant for its broad substrate scope, high chemical and stereochemical efficiency, and simplicity. The resulting products, which include biologically relevant heterocyclic moieties, are obtained in excellent yields and with high stereoselectivity (Kowalczyk, Wojciechowski, & Albrecht, 2016).

Radical-Scavenging Activity from Marine Algae

A study by Duan, Li, and Wang (2007) identified new highly brominated mono- and bis-phenols, such as 1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one, from the marine red alga Symphyocladia latiuscula. These compounds demonstrated potent radical-scavenging activity, making them of interest for their potential antioxidant properties (Duan, Li, & Wang, 2007).

Larvicidal and Nematicidal Activities

Liu et al. (2016) isolated a new pyrrolidine alkaloid from Orixa japonica, which showed significant larvicidal and nematicidal activities. The compound, structurally similar to the one of interest, exhibited efficacy against various mosquito larvae and nematodes, indicating its potential as a natural insecticide and nematicide (Liu et al., 2016).

properties

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3/c21-14-5-3-13(4-6-14)11-18-19(24)15-7-8-17(23)16(20(15)25-18)12-22-9-1-2-10-22/h3-8,11,23H,1-2,9-10,12H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDMYZWOYIIQKP-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Br)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Br)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

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